1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide
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Overview
Description
1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide is a complex organic compound that features a combination of indole, triazole, and trifluoromethyl groups. This compound is of significant interest due to its potential applications in pharmaceuticals and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the triazole and trifluoromethyl groups. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Triazole Group: This step often involves azide-alkyne cycloaddition (click chemistry) to form the triazole ring.
Attachment of the Trifluoromethyl Group: Radical trifluoromethylation is a common method for introducing the trifluoromethyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The indole and triazole rings can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar compounds to 1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide include:
Indole Derivatives: Compounds like indomethacin and tryptophan, which also feature the indole core and exhibit biological activity.
Triazole Derivatives: Compounds such as fluconazole and voriconazole, which contain the triazole ring and are used as antifungal agents.
Trifluoromethyl Compounds: Molecules like trifluoromethylbenzene, which contain the trifluoromethyl group and are used in various chemical applications.
The uniqueness of this compound lies in its combination of these functional groups, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H13F4N5O3 |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
1-[[1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide |
InChI |
InChI=1S/C20H13F4N5O3/c21-15-6-12(20(22,23)24)3-1-11(15)7-28-8-13(26-27-28)9-29-16-4-2-10(18(25)31)5-14(16)17(30)19(29)32/h1-6,8H,7,9H2,(H2,25,31) |
InChI Key |
SISYZSSXJZVSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)C(=O)N2CC3=CN(N=N3)CC4=C(C=C(C=C4)C(F)(F)F)F |
Origin of Product |
United States |
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